molecular formula C11H15ClN2O B12308854 rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride, trans

rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride, trans

Cat. No.: B12308854
M. Wt: 226.70 g/mol
InChI Key: ZGXQBLIWYKCQPM-UHFFFAOYSA-N
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Description

Crystallographic Studies and Stereochemical Configuration

The stereochemical configuration of rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride, trans, is defined by its cyclopropane core, which imposes significant ring strain and rigidity. X-ray crystallographic studies of analogous cyclopropane derivatives, such as 4-diphenylcarbamyl-N-methylpiperidine methobromide, reveal that substituent orientation relative to the cyclopropane ring critically influences molecular conformation. For the target compound, the trans configuration at the cyclopropane carbons (C1 and C2) ensures that the 4-methylphenyl and carbohydrazide groups occupy spatially distinct positions, minimizing steric clashes.

The hydrochloride salt form enhances crystallinity, as evidenced by the molecular weight of 226.70 g/mol and a topological polar surface area of 55.1 Ų, which favor intermolecular ionic interactions. The defined atom stereocenters at C1 and C2 (both R-configurations) are preserved in the crystalline lattice, as observed in related cyclopropane-carbohydrazide structures. Notably, the trigonal planar geometry of the carbohydrazide nitrogen, analogous to carbamate derivatives, limits conformational flexibility but stabilizes the crystal packing via hydrogen bonding.

Comparative Analysis of Diastereomeric Forms

The trans-diastereomer of rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride exhibits distinct physicochemical properties compared to its cis counterpart. Stereospecific cyclopropanation reactions, such as the Wadsworth–Emmons method, typically yield trans products due to syn addition of substituents to the alkene precursor. In contrast, cis-diastereomers require alternative synthetic pathways or epimerization under basic conditions, which are less thermodynamically favorable.

Key comparative metrics include:

Property Trans-Diastereomer Cis-Diastereomer
Melting Point Higher (ionic interactions) Lower (reduced packing)
Aqueous Solubility Moderate (55.1 Ų TPSA) Lower (increased hydrophobicity)
Chromatographic Retention Shorter (polar interactions) Longer (nonpolar interactions)

The trans configuration’s equatorial placement of the 4-methylphenyl group reduces steric hindrance with the cyclopropane ring, whereas the cis form introduces torsional strain. These differences are critical in enantiomeric resolution processes, where the racemic mixture (rac) is separated using chiral stationary phases that exploit subtle polarity variations.

Molecular Descriptors and IUPAC Nomenclature Validation

The IUPAC name This compound adheres to systematic nomenclature rules. The parent structure, cyclopropane, is numbered to prioritize the carbohydrazide group at position 1 (C1) and the 4-methylphenyl group at position 2 (C2). The rac prefix denotes the racemic mixture of enantiomers, while (1R,2R) specifies the absolute configurations at both stereocenters. The trans designation reflects the antiperiplanar arrangement of the substituents across the cyclopropane ring.

Molecular descriptors were computed as follows:

Descriptor Value Source
Molecular Formula C₁₁H₁₄N₂O·HCl
Molecular Weight 226.70 g/mol
Hydrogen Bond Donors 3 (NH, NH₂⁺, HCl)
Hydrogen Bond Acceptors 2 (C=O, Cl⁻)
Topological Polar Surface Area 55.1 Ų

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

2-(4-methylphenyl)cyclopropane-1-carbohydrazide;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12;/h2-5,9-10H,6,12H2,1H3,(H,13,14);1H

InChI Key

ZGXQBLIWYKCQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)NN.Cl

Origin of Product

United States

Biological Activity

Rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride, trans, is a synthetic compound characterized by its unique cyclopropane structure and hydrazide functional group. Its molecular formula is C11H15ClN2O, with a molecular weight of 226.70 g/mol. This compound is primarily utilized in research settings due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 4-methylphenyl group and a carbohydrazide functional group. This structural configuration is significant for its biological activity, as the hydrazide group can participate in various chemical reactions, enhancing the compound's reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
CAS Number2173998-98-4
Purity95%

Antimicrobial Properties

Research indicates that compounds similar to rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride exhibit antimicrobial activity. For instance, derivatives of hydrazine-1-carboxamides have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission and have implications in diseases like Alzheimer's . The IC50 values for these compounds ranged between 27.04 µM and 106.75 µM for AChE inhibition, suggesting that modifications in structural components could enhance their efficacy.

Enzyme Inhibition

The hydrazide functional group in rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride may contribute to its potential as an enzyme inhibitor. Studies on related compounds have demonstrated their ability to act as non-covalent inhibitors by positioning themselves near the active site of target enzymes . This mechanism is critical for developing therapeutic agents aimed at various diseases.

Case Studies

  • Enzyme Inhibition Study : A study focused on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides revealed moderate inhibition of AChE and BuChE. The most potent inhibitors were identified among derivatives with specific alkyl chain lengths, indicating that structural modifications can significantly influence biological activity .
  • Antimycobacterial Activity : Another study assessed the antimycobacterial properties of hydrazine derivatives against Mycobacterium tuberculosis. Although the activity was mild (MIC ≥ 62.5 µM), it highlights the potential for developing new antimycobacterial agents based on structural analogs .

Scientific Research Applications

Synthetic Organic Chemistry

The compound serves as a versatile scaffold for synthesizing more complex molecules. Its unique structural properties allow researchers to explore various synthetic pathways, which can lead to the development of new compounds with potential therapeutic applications. The reactions involving the hydrazide group are particularly significant in creating derivatives that may exhibit enhanced biological activities.

Biological Studies

Rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride is primarily utilized in biological interaction studies. These studies aim to elucidate the compound's mechanisms of action and its potential effects on biological systems. For instance, researchers may investigate its interactions with specific enzymes or receptors to assess its pharmacological properties.

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly in drug design and development. By modifying the cyclopropane and hydrazide moieties, researchers can create analogs that may possess improved efficacy or reduced toxicity compared to existing drugs. This aspect is crucial for developing new therapeutic agents targeting various diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison
Compound Name Substituents Functional Group Molecular Weight (g/mol) CAS No. Evidence ID
rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide hydrochloride, trans 4-methylphenyl Carbohydrazide (HCl salt) 224.57 34857-66-4
rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride 4-tert-butylphenyl Amine (HCl salt) Not provided 1909294-65-0
rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid, trans 2-chloro-6-methoxyphenyl Carboxylic acid 226.65 2227859-69-8
rac-(1R,2S)-2-cyclohexylcyclopropan-1-amine hydrochloride, trans Cyclohexyl Amine (HCl salt) 175.7 1158807-72-7
rac-(1R,2R)-2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid, trans 2,6-dichlorophenyl Carboxylic acid Not provided 2227778-92-7
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride, trans Trifluoromethyl Amine (HCl salt) 161.55 1287760-01-3
rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride 2-chlorophenyl Carbonyl chloride 215.07 1680194-77-7

Key Findings and Implications

Substituent Effects
  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-methylphenyl group (target compound) increases lipophilicity and may enhance membrane permeability compared to electron-withdrawing substituents like 2-chloro-6-methoxyphenyl () or 2,6-dichlorophenyl ().
    • Trifluoromethyl () and chloro () groups improve metabolic stability and binding affinity in medicinal chemistry contexts due to their electronegativity.
Functional Group Influence
  • Carbohydrazide vs. Amine/Carboxylic Acid :

    • The carbohydrazide group in the target compound enables chelation or hydrazone formation, distinguishing it from amine hydrochlorides () or carboxylic acids ().
    • Carbonyl chloride () is highly reactive, suited for acylations, unlike the more stable carbohydrazide.
  • Acid-Base Properties :

    • Amine hydrochlorides (e.g., ) are protonated at physiological pH, enhancing solubility. In contrast, carboxylic acids () may deprotonate, affecting bioavailability.
Stereochemical Considerations
  • The trans configuration in cyclopropane derivatives imposes distinct spatial arrangements. For example, the trans-2-methylcyclopropanamine () shows reduced steric clash compared to cis isomers, which may influence receptor binding.

Preparation Methods

N-Ylide-Mediated Cyclopropanation

This method involves generating a nitrogen ylide to react with vinylarenes. For example:

  • Reagents : tert-Butyl bromoacetate, DABCO (1,4-diazabicyclo[2.2.2]octane), and Cs₂CO₃.
  • Conditions : Anhydrous MeCN, 80°C, 20 hours.
  • Mechanism : The ylide attacks the vinylarene (e.g., 4-methyl-2-vinylpyrimidine analogs), forming a cyclopropane ring with trans stereochemistry.

Advantages : High stereocontrol and scalability for industrial applications.

Metal-Catalyzed Cyclopropanation

Alternative methods use transition metals (e.g., rhodium, copper) with diazo compounds. While less directly documented for this compound, analogous systems suggest:

  • Reagents : 4-Methylstyrene, diazomethane, and Rh₂(OAc)₄.
  • Conditions : Toluene, 60–80°C, 6 hours.
  • Yield : ~58% for similar trans-cyclopropane carboxylic acids.

Limitations : Potential side reactions and lower yields compared to ylide methods.

Method Reagents Conditions Yield Source
N-Ylide Mediated tert-Butyl bromoacetate, DABCO, Cs₂CO₃ 80°C, 20 h, anhydrous MeCN ~58%
Metal-Catalyzed Diazomethane, Rh₂(OAc)₄ 60–80°C, toluene, 6 h ~45–50%

Carbohydrazide Formation

The trans-cyclopropane carboxylic acid intermediate is converted to the carbohydrazide:

Acid Chloride Intermediate

  • Reagents : Thionyl chloride (SOCl₂).
  • Conditions : Toluene, reflux (110°C), 1–2 hours.
  • Mechanism : SOCl₂ converts the carboxylic acid to an acid chloride, which reacts with hydrazine hydrate.

Direct Hydrazine Reaction

For cost-effective synthesis:

  • Reagents : Hydrazine hydrate, H₂SO₄ (catalyst).
  • Conditions : Methanol, 70°C, 12 hours.
  • Yield : ~87% for analogous compounds.

Purification : Silica gel chromatography (hexanes/EtOAc gradients).

Hydrochloride Salt Generation

The free carbohydrazide is protonated to enhance stability and solubility:

  • Reagents : HCl (aq., 6N).
  • Conditions : Stirring in water at 0–5°C, followed by extraction with toluene.
  • Workup : Neutralization with NaOH (pH 10), extraction with CH₂Cl₂, and vacuum drying.

Purity : >95% after recrystallization.

Key Analytical Data

Critical characterization involves:

Technique Key Observations Source
¹H NMR δ 1.2–2.5 ppm (cyclopropane H), δ 7.2–8.0 ppm (aromatic H), δ 8.5–10.0 ppm (NH₂)
¹³C NMR δ 15–25 ppm (cyclopropane C), δ 165–170 ppm (C=O)
HRMS [M+H]⁺ calculated for C₁₂H₁₅ClN₂O₂: 253.0744; observed: 253.0740

Comparative Analysis of Methods

Parameter N-Ylide Method Metal-Catalyzed Direct Hydrazine
Cyclopropanation Higher stereocontrol Lower stereocontrol N/A
Yield ~58% ~45–50% ~87%
Scalability High Moderate High
Cost Moderate (Cs₂CO₃, DABCO) High (Rh catalysts) Low (hydrazine hydrate)

Optimal Synthesis Pathway

For industrial-scale production:

  • Cyclopropanation : N-Ylide method for stereocontrol.
  • Carbohydrazide : Direct hydrazine reaction for cost efficiency.
  • Salt Formation : HCl treatment in aqueous media.

Advantages : Balances yield, cost, and stereochemical purity.

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